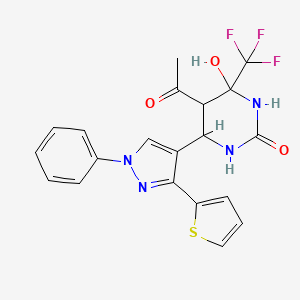

5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Description

This tetrahydropyrimidin-2(1H)-one derivative features a multifunctional scaffold with a trifluoromethyl group, acetyl and hydroxy substituents, and a pyrazole-thiophene hybrid moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxy and acetyl groups contribute to hydrogen-bonding interactions.

Properties

IUPAC Name |

5-acetyl-4-hydroxy-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-11(28)15-17(24-18(29)25-19(15,30)20(21,22)23)13-10-27(12-6-3-2-4-7-12)26-16(13)14-8-5-9-31-14/h2-10,15,17,30H,1H3,(H2,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGNXWODYGPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid is purified through filtration and recrystallization from dimethylformamide, yielding colorless crystals with a melting point exceeding 300 °C .

The molecular structure includes a tetrahydropyrimidinone core with trifluoromethyl and acetyl substituents, which are critical for its biological activity. The presence of the thiophene and pyrazole rings contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to 5-acetyl-4-hydroxy... exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity levels noted . The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, enhancing its antibacterial efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease . Studies show that derivatives in this class can act as potent AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease. For instance, some derivatives exhibited IC50 values as low as 2.14 µM, indicating strong inhibitory potential compared to established drugs .

Antitumor Activity

The structural components of the compound suggest potential antitumor activity. Similar pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antibacterial Screening : A study focused on a series of pyrazole derivatives highlighted their antibacterial properties against resistant strains, showcasing the potential of compounds like 5-acetyl... in addressing antibiotic resistance .

- Enzyme Inhibition : Another research effort demonstrated that certain derivatives could inhibit urease effectively, suggesting applications in treating urease-related infections or conditions such as kidney stones .

- Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that compounds with similar structural motifs significantly reduced cell viability, indicating promising leads for anticancer drug development .

Data Tables

| Biological Activity | Compound Type | IC50 Values (µM) |

|---|---|---|

| Antibacterial | Pyrazole Derivatives | 2.14 - 21.25 |

| Acetylcholinesterase Inhibition | Pyrazole Analogues | 0.63 - 6.28 |

| Urease Inhibition | Various Derivatives | 1.13 - 21.25 |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The initial steps often include the formation of the tetrahydropyrimidine core, followed by functionalization to introduce the acetyl, hydroxy, trifluoromethyl, and pyrazole substituents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Research indicates that compounds similar to 5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial activity against various pathogens. The incorporation of thiophene and pyrazole moieties can enhance this activity due to their ability to interact with bacterial cell membranes and inhibit essential enzymes .

Anticancer Activity

Compounds with similar structures have been evaluated for anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival . The presence of trifluoromethyl groups is often associated with increased potency and selectivity toward cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), it may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related tetrahydropyrimidine derivative showed significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibiotic .

- Cancer Treatment : In vitro studies on pyrazole derivatives indicated their ability to reduce tumor growth in breast cancer models, prompting further investigation into their mechanisms of action and potential clinical applications .

- Inflammation Models : Experimental models assessing the anti-inflammatory properties revealed that these compounds could effectively reduce edema and pain in animal models, indicating their potential use in pain management therapies .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogues:

Key Differences :

- Substituent Diversity : The target compound’s pyrazole-thiophene group contrasts with furan () or fluorophenyl () substituents, altering electronic and steric profiles.

- Bioisosteric Effects : The thiophene in the target compound may enhance π-π interactions compared to furan, while the fluorophenyl group in improves metabolic resistance.

Physicochemical and Spectroscopic Properties

Spectroscopic Data Comparison:

Notable Trends:

Computational and Crystallographic Insights

- Electron Density Analysis: Tools like Multiwfn () can map electrostatic potentials, highlighting the electron-deficient CF₃ group and electron-rich thiophene .

- Noncovalent Interactions: The target compound’s hydroxy and acetyl groups may form hydrogen bonds, while the pyrazole-thiophene unit engages in van der Waals interactions, as modeled in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.